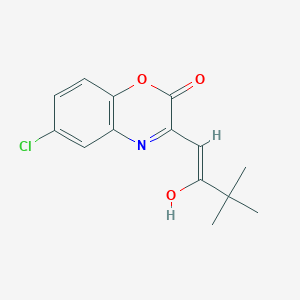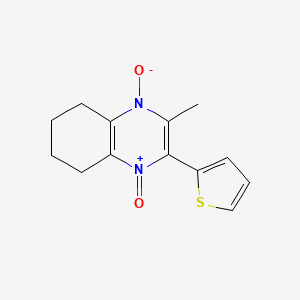![molecular formula C23H19N3O5 B11613521 4-[(1,3-benzodioxol-5-ylmethyl)amino]-N'-[(E)-1,3-benzodioxol-5-ylmethylidene]benzohydrazide](/img/structure/B11613521.png)
4-[(1,3-benzodioxol-5-ylmethyl)amino]-N'-[(E)-1,3-benzodioxol-5-ylmethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound featuring a benzodioxole moiety. Benzodioxole derivatives are known for their diverse biological activities, including sedative, hypotensive, anticonvulsant, antibacterial, antitumor, and spasmolytic properties
Preparation Methods
The synthesis of 4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE involves several steps:
Starting Material: The synthesis begins with 2-(1,3-benzodioxol-5-yl)acetonitrile.
Chemical Reactions Analysis
4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives have been studied for their antioxidant activity.
Medicine: Benzodioxole derivatives are known for their potential anticancer properties.
Industry: It is used in the development of sensors for detecting heavy metals like lead.
Mechanism of Action
The mechanism of action of 4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with various molecular targets and pathways. The benzodioxole moiety is known to interact with cellular proteins and enzymes, leading to various biological effects such as antioxidant activity and potential anticancer properties .
Comparison with Similar Compounds
Similar compounds include:
4-(2H-1,3-benzodioxol-5-yl)benzoic acid: Known for its use in organic synthesis.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Studied for their anticancer activity.
N-{[4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-chloroacetamide: Used as an intermediate in the synthesis of various derivatives.
These compounds share the benzodioxole moiety, which contributes to their biological activities, but differ in their specific structures and applications.
Properties
Molecular Formula |
C23H19N3O5 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethylamino)-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C23H19N3O5/c27-23(26-25-12-16-2-8-20-22(10-16)31-14-29-20)17-3-5-18(6-4-17)24-11-15-1-7-19-21(9-15)30-13-28-19/h1-10,12,24H,11,13-14H2,(H,26,27)/b25-12+ |
InChI Key |
JIRAYRXQHIYYSN-BRJLIKDPSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=CC=C(C=C3)C(=O)N/N=C/C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=CC=C(C=C3)C(=O)NN=CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 3-methyl-5-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B11613439.png)
![2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(Z)-{4-[(3-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide](/img/structure/B11613448.png)
![3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B11613454.png)
![Ethyl 2-{[(E)-1-(2-hydroxy-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-YL)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11613458.png)
![1-benzyl-5-bromo-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11613464.png)

![tert-butyl (2E)-2-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutan-2-ylidene)hydrazinecarboxylate](/img/structure/B11613468.png)
![[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B11613475.png)
![methyl 4-{[(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B11613477.png)
![N-cyclohexyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613485.png)
![Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-3-carboxylate](/img/structure/B11613488.png)

![2-Methoxyethyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11613505.png)
![3-[(2E)-2-[4-(diethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile](/img/structure/B11613513.png)
